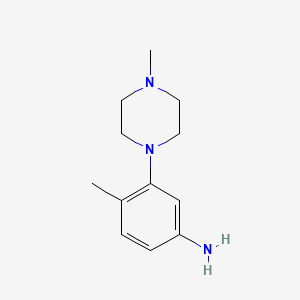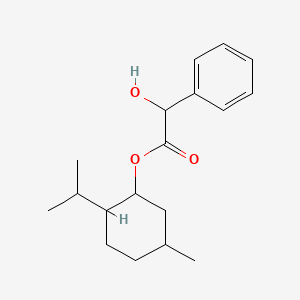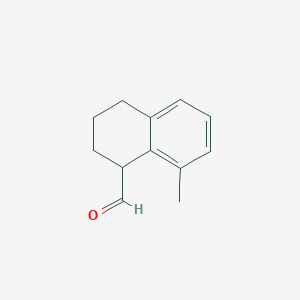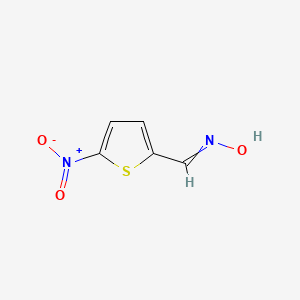
barium nonylphenolate
Descripción general
Descripción
barium nonylphenolate is a chemical compound derived from nonylphenol and barium. Nonylphenol is an organic compound that belongs to the family of alkylphenols, which are known for their use in manufacturing antioxidants, lubricating oil additives, detergents, emulsifiers, and solubilizers . Barium salts of nonylphenol are used as heat stabilizers for polyvinyl chloride (PVC) and other polymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of phenol, nonyl-, barium salt typically involves the reaction of nonylphenol with barium hydroxide. The reaction can be represented as follows: [ \text{2 C}9\text{H}{19}\text{C}_6\text{H}_4\text{OH} + \text{Ba(OH)}_2 \rightarrow (\text{C}9\text{H}{19}\text{C}_6\text{H}_4\text{O})_2\text{Ba} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of phenol, nonyl-, barium salt involves large-scale reactions under controlled conditions to ensure high yield and purity. The process typically includes:
Mixing: Nonylphenol and barium hydroxide are mixed in a reactor.
Heating: The mixture is heated to facilitate the reaction.
Filtration: The resulting product is filtered to remove any unreacted materials.
Drying: The filtered product is dried to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
barium nonylphenolate can undergo various chemical reactions, including:
Oxidation: Phenolic compounds can be oxidized to quinones.
Reduction: Quinones can be reduced back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinones
Reduction: Phenols
Substitution: Halogenated, nitrated, or sulfonated phenols
Aplicaciones Científicas De Investigación
barium nonylphenolate has various applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer production, particularly for PVC.
Biology: Studied for its potential endocrine-disrupting effects due to its structural similarity to estrogen.
Medicine: Investigated for its antimicrobial properties.
Industry: Employed as a heat stabilizer in the production of plastics and rubber.
Mecanismo De Acción
The mechanism of action of phenol, nonyl-, barium salt involves its interaction with molecular targets such as enzymes and receptors. Nonylphenol, a component of the compound, acts as an estrogen mimic and can bind to estrogen receptors, disrupting normal hormonal functions . This interaction can lead to various biological effects, including interference with reproductive and developmental processes.
Comparación Con Compuestos Similares
barium nonylphenolate can be compared with other similar compounds, such as:
- Phenol, nonyl-, sodium salt
- Phenol, nonyl-, zinc salt
- Phenol, nonyl derivatives, sulfides
Uniqueness
This compound is unique due to its specific use as a heat stabilizer for PVC and its potential endocrine-disrupting properties . Its barium component also distinguishes it from other nonylphenol derivatives, providing unique chemical and physical properties.
Similar Compounds
- Phenol, nonyl-, sodium salt : Used as a surfactant and emulsifier.
- Phenol, nonyl-, zinc salt : Employed as a stabilizer in rubber production.
- Phenol, nonyl derivatives, sulfides : Utilized as lubricants in engine oils .
Propiedades
Número CAS |
93778-54-2 |
|---|---|
Fórmula molecular |
C30H46BaO2 |
Peso molecular |
576.0 g/mol |
Nombre IUPAC |
barium(2+);2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Ba/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
Clave InChI |
SBMJKCDBJMFHGS-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Ba+2] |
Descripción física |
Liquid |
Números CAS relacionados |
25154-52-3 (Parent) |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-(methoxymethyl)-2'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8670851.png)
![4-[(4-Chlorophenyl)methoxy]pyridin-2(1H)-one](/img/structure/B8670863.png)
![2-[4-[[(4S,5R)-4,5-Bis(4-chlorophenyl)-2-[4-(1,1-dimethylethyl)-2-ethoxyphenyl]-4,5-dihydro-1H-imidazol-1-YL]carbonyl]-1-piperazinyl]-1-(4-morpholinyl)ethanone](/img/structure/B8670870.png)








![Methyl 2-[3-(2-thienyl)acrylamido]benzoate](/img/structure/B8670941.png)
![tert-butyl N-({6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methyl)carbamate](/img/structure/B8670948.png)
